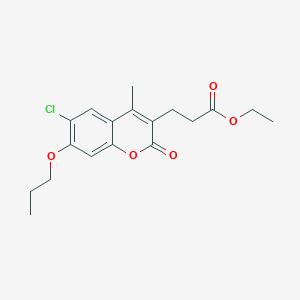![molecular formula C22H20ClNOS B4723467 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis by binding to ribosomes. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has also been shown to interact with various membrane receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the enhancement of immune responses. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide is its high specificity for certain cell types and receptors, making it a valuable tool for studying specific biological processes. However, 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide can be expensive and difficult to synthesize, limiting its availability for some researchers. Additionally, the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide. One area of interest is the development of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide-based therapies for cancer and other diseases. Another area of interest is the further characterization of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide's mechanism of action, which could provide valuable insights into the biology of cells and tissues. Additionally, there is potential for the development of new 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide derivatives with improved properties for specific applications.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has been used in a variety of scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has been used as a retrograde tracer to label and track neural pathways. In immunology, 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has been shown to have adjuvant properties, enhancing the immune response to antigens. In cancer research, 4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide has been used as a potential therapeutic agent, targeting cancer cells with high specificity.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS/c1-15-4-3-5-21(16(15)2)24-22(25)18-8-6-17(7-9-18)14-26-20-12-10-19(23)11-13-20/h3-13H,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOTFNEPVHTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4723395.png)

![2,4-dichloro-N-[1-(2,4-dichlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4723411.png)

![5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)
![5-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4723426.png)



![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)